N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a substituted ethyl chain. This compound’s design combines aromatic heterocycles (pyrazole, thiophene, furan) known for diverse pharmacological properties, including antiviral and insecticidal activities.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-8-12(2)19(18-11)14(13-5-7-22-10-13)9-17-16(20)15-4-3-6-21-15/h3-8,10,14H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAKLHQFYMJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CO2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a thiophene ring, and a furan moiety, which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of 357.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 357.4 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The pyrazole and thiophene rings may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate the activity of receptors, potentially influencing signaling pathways related to inflammation and cancer.
- Hydrophobic Interactions : The trifluoromethoxy group enhances binding affinity through hydrophobic interactions, improving the compound's efficacy against biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For example, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. A related compound was shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a promising anti-inflammatory profile .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. For instance, derivatives with similar structures have shown effectiveness against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Activity :
- Antimicrobial Testing :
Comparison with Similar Compounds
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide
- Structure : Shares the furan-2-carboxamide group but incorporates a piperazine-sulfonylphenyl substituent.
- Key Difference : The piperazine-sulfonylphenyl moiety may enhance binding to viral enzymes compared to the pyrazole-thiophene chain in the target compound.
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2)
- Structure: Furan-2-carboxamide linked to a cyanoacetyl-hydrazinylthiourea group.
- Activity : Part of a series of insect growth regulators with 70–89% synthetic yield. Exhibits insecticidal properties, likely due to thiourea-mediated enzyme inhibition .
- Key Difference: The thiourea bridge and cyano group contrast with the ethyl-pyrazole-thiophene chain, directing activity toward insect targets rather than viral enzymes.
N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m)
- Structure : Thiadiazole-carboxamide core with pyridinyl and methoxyphenyl substituents.
Thiazol-5-ylmethyl Carbamate Derivatives (e.g., compound p)
- Structure : Thiazole-carbamate linkage with hydroperoxy and phenyl groups.
- Activity : Designed as protease inhibitors; hydroperoxy groups may enhance oxidative stability or reactivity .
- Key Difference : Carbamate vs. carboxamide functional groups result in differing hydrolysis rates and bioavailability.
Comparative Analysis Table
Key Findings
Heterocyclic Influence : Pyrazole and thiophene in the target compound may offer unique π-π stacking or hydrogen-bonding interactions compared to thiadiazole or thiazole cores .
Bioactivity Divergence : Furan-carboxamide derivatives exhibit varied activities (antiviral, insecticidal) depending on substituents. The target compound’s pyrazole-thiophene chain may optimize viral enzyme binding, while thiourea analogs target insect physiology .
Synthetic Accessibility : High yields (70–89%) in thiourea-furan analogs suggest efficient synthesis routes, though the target compound’s synthetic complexity is unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
